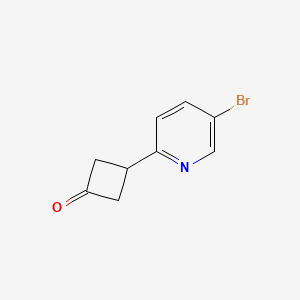

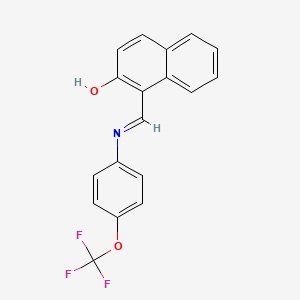

![molecular formula C8H8Br2N2 B2743378 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide CAS No. 2490426-52-1](/img/structure/B2743378.png)

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves several steps. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 . The molecular weight is 211.06 .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical and Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Synthesis and Catalytic Studies

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide has been utilized in the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquids, showing that these compounds can be synthesized with good to excellent yields. The presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br simplifies the reaction workup and allows for the ionic liquid to be easily separated from the product and reused, indicating a potential for more sustainable chemical synthesis processes (Shaabani, Soleimani, & Maleki, 2006).

Derivative Formation and Halogenation Reactions

Research into the bromination of heterocyclic compounds has led to the formation of 4-bromo-substituted derivatives through intermediate formation of perbromides. This highlights the role of this compound in facilitating halogenation reactions, which are crucial in the synthesis of complex organic molecules (Simonov, Koshchienko, & Belenko, 1973).

Ligand Synthesis for Catalysis

The compound has also been part of studies in synthesizing stable N-functionalised ‘pincer’ bis carbene ligands and their ruthenium complexes. These complexes have shown catalytic activity in transfer hydrogenation of carbonyl compounds, demonstrating the importance of this compound in the development of new catalysts (Danopoulos, Winston, & Motherwell, 2002).

Rearrangement Reactions

Furthermore, rearrangement reactions of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium bromide have been studied, leading to derivatives of pyrrolo[3,2-b]pyridin-2-one. These studies shed light on the chemical behavior of bromo-substituted compounds and their potential in synthesizing novel heterocyclic structures (Jones & Phipps, 1974).

Safety and Hazards

作用機序

Target of Action

Compounds with the imidazo[1,2-a]pyridine core have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

特性

IUPAC Name |

6-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEQASCWYFSNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

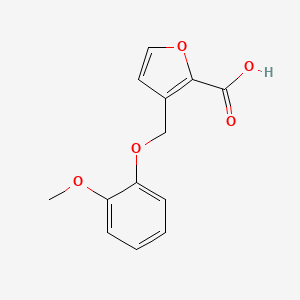

![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)

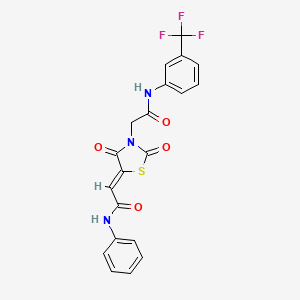

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)

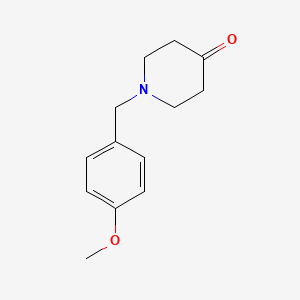

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)